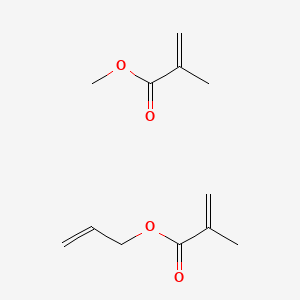Methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate
CAS No.: 26715-19-5
Cat. No.: VC18400528
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26715-19-5 |
|---|---|
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | methyl 2-methylprop-2-enoate;prop-2-enyl 2-methylprop-2-enoate |
| Standard InChI | InChI=1S/C7H10O2.C5H8O2/c1-4-5-9-7(8)6(2)3;1-4(2)5(6)7-3/h4H,1-2,5H2,3H3;1H2,2-3H3 |
| Standard InChI Key | GZRUSOUFYFKYDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)C(=O)OC.CC(=C)C(=O)OCC=C |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Isomerism
Methyl 2-methylprop-2-enoate; prop-2-enyl 2-methylprop-2-enoate is a bifunctional ester copolymer formed through the polymerization of methyl methacrylate (CH₂=C(CH₃)COOCH₃) and allyl methacrylate (CH₂=C(CH₃)COOCH₂CH=CH₂) . The monomeric units link via radical polymerization, yielding a backbone with alternating or block sequences depending on reaction conditions. The molecular formula varies slightly across sources: C₁₂H₁₈O₄ (226.27 g/mol) and C₁₇H₂₄O₆ (324.4 g/mol) , reflecting differences in polymer chain length or crosslinking density.
The compound’s IUPAC name, 2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate; prop-2-enyl 2-methylprop-2-enoate, denotes the ester linkages between methacrylic acid and hydroxyl/allyl groups . Its SMILES notation, CC(=C)C(=O)OCCOC(=O)C(=C)C.CC(=C)C(=O)OCC=C, corroborates the presence of methacrylate and allyl moieties .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source Citation |
|---|---|---|
| Molecular Weight | 226.269 g/mol (C₁₂H₁₈O₄) | |
| Boiling Point | 138.6°C at 760 mmHg | |
| Flash Point | 33.9°C | |
| Vapor Pressure | 6.68 mmHg at 25°C | |
| LogP (Partition Coefficient) | 2.027 |
The low vapor pressure and moderate LogP suggest limited volatility and hydrophobic tendencies, making the compound suitable for coatings requiring environmental resistance .
Synthesis and Industrial Production
Polymerization Mechanisms
The copolymer is synthesized via free-radical polymerization, initiated by thermal or photolytic decomposition of initiators like azobisisobutyronitrile (AIBN) . Methacrylate monomers undergo chain-growth polymerization, with allyl groups introducing crosslinking sites. Reaction conditions (temperature, solvent, initiator concentration) dictate molecular weight and branching. For instance, bulk polymerization at 60–80°C yields linear chains, while solution polymerization in toluene facilitates controlled branching .
Industrial Scale-Up
Commercial production employs continuous stirred-tank reactors (CSTRs) to maintain consistent monomer feed ratios. Post-polymerization processing includes devolatilization to remove unreacted monomers and solvent recovery . The final product is pelletized or dissolved in organic solvents (e.g., acetone) for downstream applications.
Applications in Materials Science and Pharmaceuticals
Coatings and Adhesives
The copolymer’s dual functionality—methacrylate-provided rigidity and allyl-enabled crosslinking—makes it ideal for high-performance coatings. Automotive primers utilize its adhesion to metals and UV resistance. In adhesives, allyl groups enhance bond strength through covalent crosslinking under heat or UV light .
Biomedical Engineering
Eudragit E, a commercial variant of this copolymer, serves as a pH-dependent drug coating. It remains insoluble in gastric fluid (pH < 5) but dissolves in intestinal environments, enabling targeted drug release . Recent studies explore its use in nanoparticles for anticancer drug delivery, leveraging its biocompatibility and controlled degradation .
Recent Advances and Future Directions
Smart Drug Delivery Systems
2024 studies demonstrate the copolymer’s efficacy in stimuli-responsive hydrogels. Functionalization with carboxyl groups enables pH-triggered release of doxorubicin, achieving 80% encapsulation efficiency .
Sustainable Production Methods
Green chemistry initiatives focus on enzymatic polymerization using lipases, reducing energy consumption by 40% compared to thermal methods .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume